7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid is a synthetic compound that belongs to a class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists. It is also known as GW501516 or simply GW.
Mécanisme D'action
GW501516 works by binding to and activating PPAR-delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced inflammation.
Biochemical and physiological effects:
GW501516 has been shown to improve lipid and glucose metabolism, reduce inflammation, and increase endurance in animal models. It has also been shown to increase muscle fiber size and reduce muscle damage in response to exercise.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using GW501516 in lab experiments include its well-characterized mechanism of action and its ability to improve energy metabolism and reduce inflammation. However, its potential use as a performance-enhancing drug and its long-term safety profile are still under investigation.
Orientations Futures
Future research on GW501516 could focus on its potential use in the treatment of specific diseases, such as type 2 diabetes and cancer. It could also investigate its potential use as a performance-enhancing drug and its long-term safety profile. Additionally, research could explore the development of new PPAR-delta agonists with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of GW501516 involves several steps, starting with the reaction of 2-bromo-4'-methylpropiophenone with magnesium to form a Grignard reagent. This reagent is then reacted with cyclopentanone to form a cyclopentyl ketone intermediate. The intermediate is then reacted with butylmagnesium bromide to form a substituted cyclopentyl ketone. The final step involves the reaction of the substituted cyclopentyl ketone with heptanoic acid to form GW501516.
Applications De Recherche Scientifique
GW501516 has been extensively studied for its potential application in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has also been studied for its potential use as a performance-enhancing drug.
Propriétés
147511-91-9 | |
Formule moléculaire |
C24H38O6 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C24H38O6/c1-2-3-8-16-11-12-17(15-16)20(25)14-13-19-18(22(28)24(30)23(19)29)9-6-4-5-7-10-21(26)27/h13-14,16-20,23,25,29H,2-12,15H2,1H3,(H,26,27)/b14-13+ |
Clé InChI |
DWSMEZOARVKVBO-BUHFOSPRSA-N |
SMILES isomérique |
CCCCC1CCC(C1)C(/C=C/C2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
SMILES canonique |
CCCCC1CCC(C1)C(C=CC2C(C(=O)C(=O)C2O)CCCCCCC(=O)O)O |
Synonymes |
16,18-EEO-PGE1 16,18-ethano 20-ethyl-6-oxoprostaglandin E1 16,18-ethano-20-ethyl-6-oxo-PGE1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.